molecular formula C15H13FN4O B3197571 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde CAS No. 1006334-20-8

1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Cat. No.: B3197571
CAS No.: 1006334-20-8
M. Wt: 284.29 g/mol
InChI Key: YRRPKLKDUQNPOM-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde features a bipyrazole core with a 4-fluorophenyl substituent at position 1 and methyl groups at positions 1' and 3'. Its molecular formula is C₁₅H₁₃FN₄O₂ (molecular weight: 300.29 g/mol) .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-10-14(8-19(2)17-10)15-11(9-21)7-20(18-15)13-5-3-12(16)4-6-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRPKLKDUQNPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151583
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-20-8
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The compound features a bipyrazole core with a fluorophenyl group, which may enhance its lipophilicity and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₅H₁₃FN₄O
  • Molecular Weight : 300.29 g/mol
  • LogP : 2.418 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 72.94 Ų

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is believed to inhibit various enzymes by binding to their active sites, effectively blocking substrate access. This inhibition can modulate several signal transduction pathways and alter gene expression.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound Name Structure Characteristics Biological Activity
1-(Phenyl)-1',3'-dimethyl-bipyrazoleSimilar bipyrazole core without fluorineAntimicrobial properties
1-(2-Fluorophenyl)-1',3'-dimethyl-bipyrazoleBipyrazole core with different fluorine locationPotential antitumor activity
3-Methyl-5-(4-fluorophenyl)-pyrazolePyrazole ring with fluorinated phenylAnti-inflammatory effects

The presence of the fluorine atom in the phenyl group is hypothesized to enhance metabolic stability and increase binding affinity to biological targets compared to non-fluorinated counterparts.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of bipyrazole derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antitumor Potential : Another research focused on the antitumor effects of similar bipyrazole compounds. The study demonstrated that these compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways.
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound effectively inhibits certain enzymes involved in metabolic pathways, highlighting its potential role in drug development for metabolic disorders.

Comparative Analysis

When compared to other compounds within the same class, this compound stands out due to its unique fluorination pattern and carboxylic acid functionality. These features may enhance its solubility and bioactivity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Key References
Target Compound Bipyrazole 4-Fluorophenyl, 1',3'-dimethyl C₁₅H₁₃FN₄O₂
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole Benzoyl, phenyl C₁₇H₁₃N₃O₂
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 3,5-Difluorophenyl, phenyl C₁₆H₁₁F₂N₃O
1-(4-Nitrobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 4-Nitrobenzoyl, phenyl C₁₇H₁₂N₄O₄

Key Observations :

  • Bipyrazole vs.
  • Fluorine Substitution: Mono- (target) vs. di-fluorinated (e.g., 3,5-difluorophenyl in ) phenyl groups affect electronic properties and metabolic stability.
  • Functional Groups : Benzoyl and nitro substituents in analogs (e.g., ) introduce electron-withdrawing effects, altering reactivity and biological activity.
Table 2: Reported Bioactivities of Comparable Compounds
Compound Antioxidant Activity Anti-Inflammatory Activity Antimicrobial Activity References
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives Significant (e.g., IC₅₀ ~10 μM for 4c, 4e) Moderate to high (comparable to diclofenac) Not reported
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Not reported Not reported Moderate (against S. aureus)
Target Compound Not reported Not reported Not reported N/A

Insights :

  • Benzoyl/nitro-substituted analogs exhibit strong antioxidant and anti-inflammatory effects, likely due to electron-deficient aromatic systems enhancing radical scavenging .

Physical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (CHO signal, δ ppm) References
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde 1633 (C=O), 1640 (CHO) 9.17–9.24 (s, 1H)
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Not reported Not reported
Target Compound Not reported Not reported N/A

Analysis :

  • The carbaldehyde proton in analogs appears as a singlet near δ 9.0–9.5 ppm, consistent with aldehyde proton environments .
  • IR stretches for C=O (~1630–1670 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) are common across pyrazole carbaldehydes .

Commercial and Industrial Relevance

  • Analog Availability : Derivatives like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde remain research staples, highlighting their broader applicability .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde, and how do reaction conditions impact outcomes?

Methodological Answer:
The synthesis involves cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones (e.g., acetylacetone derivatives) under acidic conditions (e.g., acetic acid) to form the bipyrazole core, followed by Vilsmeier-Haack formylation to introduce the aldehyde group . Key parameters:

  • Temperature : Cyclization at 80–100°C improves regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency .
  • Stoichiometry : A 1:1.2 molar ratio of hydrazine to diketone minimizes side products .
    Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) and increases yield by 15–20% .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Aldehyde proton at δ 9.8–10.2 ppm .
    • Fluorophenyl aromatic protons at δ 7.2–7.6 ppm .
  • FT-IR : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error .
  • X-ray crystallography : Resolve regiochemistry of methyl groups and bipyrazole conformation .

Basic: How does the aldehyde group influence reactivity in downstream derivatization?

Methodological Answer:
The aldehyde enables nucleophilic additions (e.g., formation of hydrazones, oximes) and cross-coupling reactions (e.g., Suzuki with boronic acids). Key considerations:

  • Hydrazone formation : Use ethanol/HCl under reflux with substituted hydrazines (e.g., arylhydrazines for antimicrobial derivatives) .
  • Protection strategies : Convert aldehyde to acetal using ethylene glycol/H⁺ to prevent side reactions during bipyrazole functionalization .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Follow CLSI guidelines using microdilution (e.g., MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Test against kinases (e.g., CDK2) or hydrolases (e.g., acetylcholinesterase) via fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How to design structure-activity relationship (SAR) studies for bipyrazole carbaldehyde derivatives?

Methodological Answer:

Vary substituents : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at positions 1' and 3' .

Assay standardization : Use identical protocols (e.g., 24-hour incubation for antimicrobial tests) to compare activities .

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Dose-response curves : Establish EC₅₀ values across ≥5 concentrations to quantify potency differences .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity verification : Use HPLC (≥95% purity) to exclude impurity-driven artifacts .
  • Solvent controls : Test DMSO/vehicle effects at all concentrations (e.g., ≤1% v/v) .
  • Strain variability : Repeat antimicrobial assays across multiple clinical isolates .
  • Meta-analysis : Compare logP, solubility, and protein-binding data to identify physicochemical drivers of activity .

Advanced: What crystallographic insights are critical for confirming bipyrazole conformation?

Methodological Answer:

  • Torsion angles : Measure dihedral angles between pyrazole rings (typically 10–30° for planar conformations) .
  • Intermolecular interactions : Identify F···H hydrogen bonds (2.8–3.2 Å) stabilizing crystal packing .
  • Methyl group orientation : Use ORTEP diagrams to confirm steric effects on molecular planarity .

Advanced: How can computational methods optimize synthetic pathways?

Methodological Answer:

  • Reaction modeling : Apply DFT (B3LYP/6-31G*) to predict transition states and regioselectivity in cyclocondensation .
  • Solvent screening : Use COSMO-RS to rank solvents by yield (e.g., DMF > ethanol) .
  • Machine learning : Train models on existing pyrazole synthesis data to predict optimal conditions (temperature, catalyst) .

Advanced: What strategies improve synthetic yield without compromising purity?

Methodological Answer:

  • Catalyst optimization : Use p-TsOH (5 mol%) instead of H₂SO₄ for cleaner cyclization .
  • Workup modifications : Employ column chromatography (silica gel, hexane/EtOAc) over recrystallization for better aldehyde recovery .
  • In situ monitoring : Use FT-IR to track aldehyde formation and terminate reactions at ~90% conversion .

Advanced: How to study enzyme interactions for mechanistic insights?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to target enzymes .
  • Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 2
1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

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